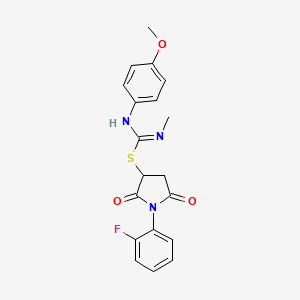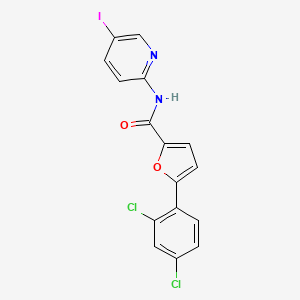![molecular formula C13H19N3O3 B4899596 3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commonly referred to as EPC-MPCC. It is a pyrazole-based compound that has been used in scientific research for various purposes.
作用机制
The exact mechanism of action of EPC-MPCC is not fully understood. However, it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse.
Biochemical and Physiological Effects
EPC-MPCC has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse. In addition, EPC-MPCC has been shown to have anti-inflammatory effects in the brain.
实验室实验的优点和局限性
EPC-MPCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have consistent effects in animal models. However, there are also limitations to using EPC-MPCC in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its effects may vary depending on the dose and route of administration.
未来方向
There are several future directions for research on EPC-MPCC. One area of interest is in the development of new drugs based on EPC-MPCC. It may be possible to modify the structure of EPC-MPCC to create compounds with improved pharmacological properties. Another area of interest is in the study of the long-term effects of EPC-MPCC. It is important to understand the potential risks and benefits of using EPC-MPCC over an extended period of time. Finally, research on the mechanisms of action of EPC-MPCC may lead to the development of new treatments for anxiety, depression, addiction, and other neurological disorders.
合成方法
EPC-MPCC can be synthesized using a series of chemical reactions. The first step involves the reaction of 2-ethyl-1-piperidinecarboxylic acid with thionyl chloride to form 2-ethyl-1-piperidinyl chloride. The second step involves the reaction of 2-ethyl-1-piperidinyl chloride with hydrazine hydrate to form 2-ethyl-1-piperidinyl hydrazine. The third step involves the reaction of 2-ethyl-1-piperidinyl hydrazine with 4-carboxy-1-methylpyrazole to form EPC-MPCC.
科学研究应用
EPC-MPCC has been used in scientific research for various purposes. One of its main applications is in the study of the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. EPC-MPCC has also been used in the study of addiction and drug abuse. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine.
属性
IUPAC Name |
3-(2-ethylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-9-6-4-5-7-16(9)12(17)11-10(13(18)19)8-15(2)14-11/h8-9H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYFUPUCRPQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
